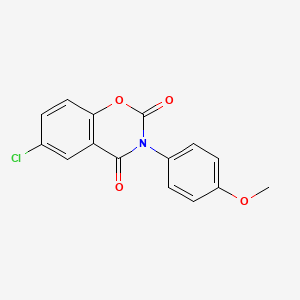![molecular formula C17H18ClNOS B5741413 3-[(4-chlorophenyl)thio]-N-(2-ethylphenyl)propanamide](/img/structure/B5741413.png)
3-[(4-chlorophenyl)thio]-N-(2-ethylphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-chlorophenyl)thio]-N-(2-ethylphenyl)propanamide, also known as CEP, is a synthetic compound that belongs to the class of amide derivatives. CEP has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer treatment, inflammation, and pain management.
Mecanismo De Acción
The exact mechanism of action of 3-[(4-chlorophenyl)thio]-N-(2-ethylphenyl)propanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the cell. In cancer cells, 3-[(4-chlorophenyl)thio]-N-(2-ethylphenyl)propanamide induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. In inflammation, 3-[(4-chlorophenyl)thio]-N-(2-ethylphenyl)propanamide inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 by blocking the NF-κB pathway. In pain management, 3-[(4-chlorophenyl)thio]-N-(2-ethylphenyl)propanamide blocks the transmission of pain signals by inhibiting the voltage-gated sodium channels in the central nervous system.
Biochemical and Physiological Effects:
3-[(4-chlorophenyl)thio]-N-(2-ethylphenyl)propanamide has been shown to have various biochemical and physiological effects in the body. In cancer cells, 3-[(4-chlorophenyl)thio]-N-(2-ethylphenyl)propanamide induces apoptosis and inhibits angiogenesis, which leads to the inhibition of cancer growth. In inflammation, 3-[(4-chlorophenyl)thio]-N-(2-ethylphenyl)propanamide reduces the production of pro-inflammatory cytokines, which leads to the reduction of inflammation. In pain management, 3-[(4-chlorophenyl)thio]-N-(2-ethylphenyl)propanamide blocks the transmission of pain signals, which leads to the alleviation of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-[(4-chlorophenyl)thio]-N-(2-ethylphenyl)propanamide in lab experiments is its high potency and specificity. 3-[(4-chlorophenyl)thio]-N-(2-ethylphenyl)propanamide has been shown to have a high affinity for its target molecules, which makes it an effective tool for studying various signaling pathways in the cell. However, one of the limitations of using 3-[(4-chlorophenyl)thio]-N-(2-ethylphenyl)propanamide in lab experiments is its potential toxicity. 3-[(4-chlorophenyl)thio]-N-(2-ethylphenyl)propanamide has been shown to have cytotoxic effects on some cell types, which may limit its use in certain experiments.
Direcciones Futuras
For the research on 3-[(4-chlorophenyl)thio]-N-(2-ethylphenyl)propanamide include studying its potential therapeutic applications in other fields of medicine, investigating its potential synergistic effects, and understanding its mechanism of action and potential toxicity.
Métodos De Síntesis
The synthesis of 3-[(4-chlorophenyl)thio]-N-(2-ethylphenyl)propanamide involves the reaction of 4-chlorobenzenethiol with 2-ethylphenylpropanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure 3-[(4-chlorophenyl)thio]-N-(2-ethylphenyl)propanamide.
Aplicaciones Científicas De Investigación
3-[(4-chlorophenyl)thio]-N-(2-ethylphenyl)propanamide has been extensively studied for its potential therapeutic applications in various fields of medicine. In cancer treatment, 3-[(4-chlorophenyl)thio]-N-(2-ethylphenyl)propanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In inflammation, 3-[(4-chlorophenyl)thio]-N-(2-ethylphenyl)propanamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In pain management, 3-[(4-chlorophenyl)thio]-N-(2-ethylphenyl)propanamide has been shown to alleviate pain by blocking the transmission of pain signals in the central nervous system.
Propiedades
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-(2-ethylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS/c1-2-13-5-3-4-6-16(13)19-17(20)11-12-21-15-9-7-14(18)8-10-15/h3-10H,2,11-12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZQPTCZXRORGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-chlorophenyl)sulfanyl]-N-(2-ethylphenyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5741333.png)

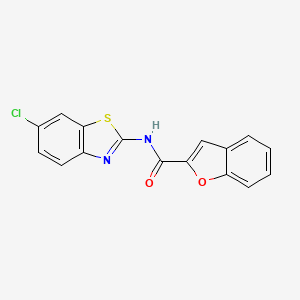
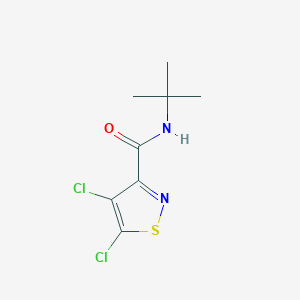

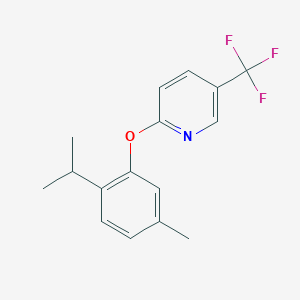
![1-(2-chlorobenzyl)-N-[2-(4-morpholinyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5741368.png)
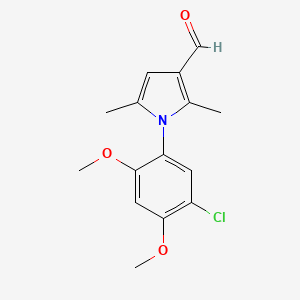
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-isopropylpropanamide](/img/structure/B5741387.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methoxybenzamide](/img/structure/B5741388.png)

![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5741418.png)
